![molecular formula C10H14N2O3 B8540932 2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol CAS No. 63467-55-0](/img/structure/B8540932.png)
2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol is an organic compound characterized by the presence of a nitro group, a methyl group, and an amino group attached to a phenyl ring, along with an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol typically involves the reaction of 3-methyl-4-nitroaniline with an appropriate alkylating agent. One common method is the reaction of 3-methyl-4-nitroaniline with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrophenethyl alcohol
- 2-(4-Nitrophenyl)ethanol
- N-(4-Nitrophenyl)acetamide
Uniqueness
2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol is unique due to the presence of both a nitro group and a methylamino group on the phenyl ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63467-55-0 |
|---|---|
Molekularformel |
C10H14N2O3 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-(N,3-dimethyl-4-nitroanilino)ethanol |
InChI |
InChI=1S/C10H14N2O3/c1-8-7-9(11(2)5-6-13)3-4-10(8)12(14)15/h3-4,7,13H,5-6H2,1-2H3 |
InChI-Schlüssel |
BAMHYYNEQXZACS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(C)CCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2'-[Dithiobis(methylene)]bis[oxirane]](/img/structure/B8540850.png)
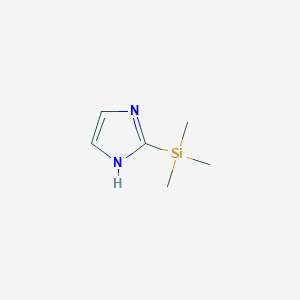
![Diphenyl[3-(trimethylsilyl)propyl]phosphane](/img/structure/B8540861.png)
![6-Amino-thieno[2,3-b]pyridine-5-carboxylic acid methyl ester](/img/structure/B8540893.png)
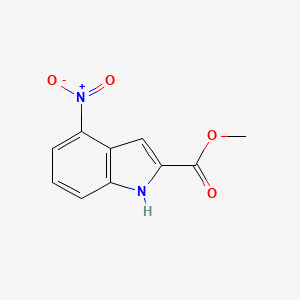
![2-Fluoro-3-(1,4-dioxaspiro[4.5]decan-8-YL)pyrazine](/img/structure/B8540909.png)
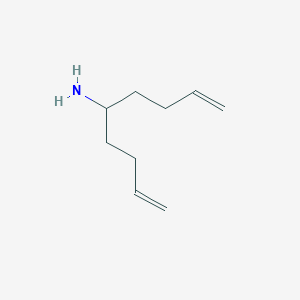
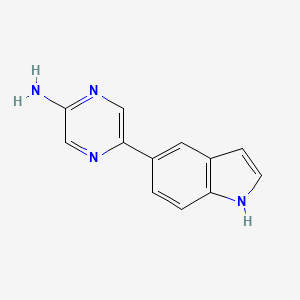
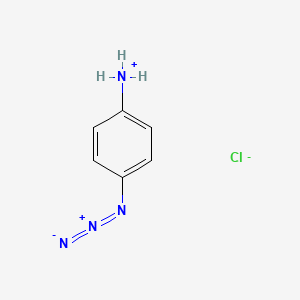
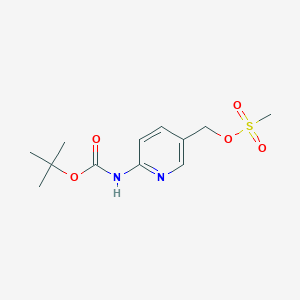

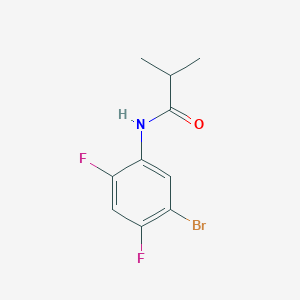

![2-Naphthalenecarboxamide, 4-amino-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B8540964.png)
